molecular formula C23H24N4O4S B2888531 3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 893288-93-2

3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

カタログ番号: B2888531
CAS番号: 893288-93-2
分子量: 452.53
InChIキー: DLFWVVZOQNAQSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a heterocyclic compound. It contains six-membered rings (C12-C17 and C1-C6) that are bridged by a five-membered 1,2,4-triazole ring and CH2 chain system .


Synthesis Analysis

The synthesis of this compound could involve several steps. The key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide could be converted into thiosemicarbazide derivatives, which could then be cyclized with NaOH to provide 1,2,4-triazole derivatives . An alternative treatment of the acid hydrazide with carbon disulfide in the presence of KOH could lead to the corresponding 1,3,4-oxadiazole and various alkylated derivatives .


Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-triazole ring bridging two six-membered rings. The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include the conversion of 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide into thiosemicarbazide derivatives, followed by cyclization with NaOH to provide 1,2,4-triazole derivatives . Another possible reaction could involve the treatment of the acid hydrazide with carbon disulfide in the presence of KOH .

科学的研究の応用

Novel Inhibitors of Stearoyl-CoA Desaturase-1

The study by Uto et al. (2009) discusses the identification of potent and orally efficacious stearoyl-CoA desaturase-1 (SCD-1) inhibitors. One such compound demonstrated a dose-dependent decrease in plasma desaturation index in mice, indicating its potential for therapeutic applications in metabolic disorders (Uto et al., 2009).

Antimicrobial Activity of Aza‐uracil Derivatives

El‐Barbary, Hafiz, and Abdel-wahed (2011) synthesized a series of aza‐uracil derivatives showing antimicrobial properties. This research illustrates the potential of these compounds in combating microbial infections, highlighting their significance in the field of medicinal chemistry (El‐Barbary et al., 2011).

Anticancer Evaluation of Benzamides

Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides evaluated for anticancer activity against several cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug, suggesting their potential for cancer therapy (Ravinaik et al., 2021).

Antiallergy Agents

Hargrave, Hess, and Oliver (1983) reported on N-(4-substituted-thiazolyl)oxamic acid derivatives as potent and orally active antiallergy agents. Their study demonstrates the efficacy of these compounds in reducing allergic reactions, marking a significant advance in allergy treatment (Hargrave et al., 1983).

Antimicrobial and Photophysical Properties

Padalkar et al. (2014) synthesized novel heterocycles with excellent broad-spectrum antimicrobial activity. Their study not only showcases the antimicrobial potential of these compounds but also explores their photophysical properties, contributing to the development of new materials with desirable characteristics (Padalkar et al., 2014).

Oxidative Stress Prevention

Aktay, Tozkoparan, and Ertan (2005) investigated thiazolo-triazole compounds for their ability to prevent ethanol-induced oxidative stress in mice. This research highlights the potential of these compounds in protecting against oxidative damage, an essential aspect of various diseases' pathophysiology (Aktay et al., 2005).

将来の方向性

The future directions for this compound could involve further studies to understand its biological activities and potential applications. It could also involve the development of more efficient synthesis methods .

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound has been screened for its in vitro anticancer activity against mcf-7 and a549 cell lines . This suggests that the compound may interact with targets that play a role in cancer cell proliferation and survival.

Biochemical Pathways

The compound’s anticancer activity suggests it may influence pathways related to cell growth and proliferation

Result of Action

The compound has shown prominent activity against both MCF-7 and A549 cancer cell lines . This suggests that the compound may have a cytotoxic effect on these cells, leading to reduced cell viability and potentially cell death.

生化学分析

Biochemical Properties

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE plays a significant role in biochemical reactions due to its interaction with several enzymes and proteins. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and microtubule dynamics. Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), affecting various cellular processes . These interactions highlight the compound’s potential as an anti-cancer agent, as it can disrupt critical pathways in cancer cell proliferation.

Cellular Effects

The effects of 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tubulin and Hsp90 can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound’s impact on TrxR and HLSD1 can alter redox balance and epigenetic regulation, respectively, contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This action leads to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, the compound’s interaction with Hsp90 inhibits its chaperone function, destabilizing client proteins essential for cancer cell survival . The inhibition of TrxR and HLSD1 further contributes to the compound’s anti-cancer activity by affecting redox homeostasis and epigenetic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods. Degradation products may form under certain conditions, potentially altering its efficacy and safety profile. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, with minimal adverse effects on normal cells .

Dosage Effects in Animal Models

The effects of 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-cancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects. The compound’s efficacy and safety profile in animal models provide valuable insights for potential clinical applications .

Metabolic Pathways

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, primarily in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic processes result in the formation of active and inactive metabolites, which can influence the compound’s bioactivity and toxicity. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, further modulating its biological effects .

Transport and Distribution

The transport and distribution of 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Binding proteins such as albumin can also affect the compound’s distribution in the bloodstream, modulating its bioavailability and therapeutic efficacy. The compound’s localization and accumulation in target tissues are critical factors determining its pharmacological effects .

Subcellular Localization

The subcellular localization of 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and selectivity. Understanding the subcellular localization of the compound provides valuable insights into its mechanism of action and potential therapeutic applications .

特性

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14-5-7-15(8-6-14)21-25-23-27(26-21)17(13-32-23)9-10-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFWVVZOQNAQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。